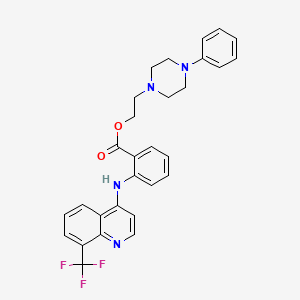
Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate typically involves multiple steps, starting with the preparation of the piperazineethanol derivativeThe trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, reduced piperazine compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Mecanismo De Acción
The mechanism of action of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
- Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate
- Piperazineethanol, 4-phenyl-, N-(7-trifluoromethyl-4-quinolyl)anthranilate
Uniqueness: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group on the quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
55300-49-7 |
|---|---|
Fórmula molecular |
C29H27F3N4O2 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C29H27F3N4O2/c30-29(31,32)24-11-6-10-22-26(13-14-33-27(22)24)34-25-12-5-4-9-23(25)28(37)38-20-19-35-15-17-36(18-16-35)21-7-2-1-3-8-21/h1-14H,15-20H2,(H,33,34) |
Clave InChI |
DHKRVFOEMXRVAR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)


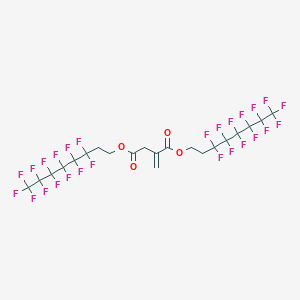

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
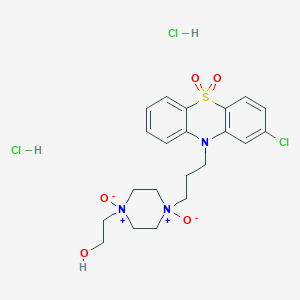
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
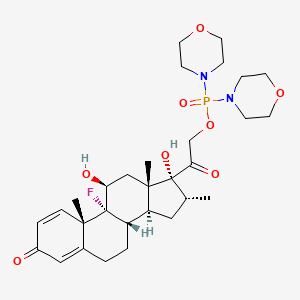
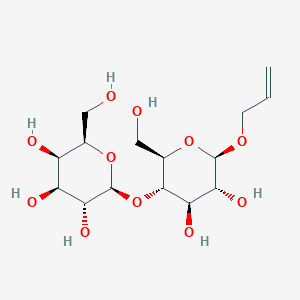
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
